2-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole
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Overview
Description
2-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole is a chemical compound that belongs to the class of benzoxazoles It is characterized by the presence of a benzoxazole ring substituted with a 2-chloro-4-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole typically involves the reaction of 2-chloro-4-nitrophenol with 2-aminophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted benzoxazoles depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating infections and diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral RNA. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrophenol
- 2-(2-Chloro-4-nitrophenoxy)acetic acid
- 2-(2-Chloro-4-nitrophenoxy)methylpyridine
Uniqueness
2-(2-Chloro-4-nitrophenoxy)-1,3-benzoxazole is unique due to its benzoxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity.
Properties
Molecular Formula |
C13H7ClN2O4 |
---|---|
Molecular Weight |
290.66 g/mol |
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C13H7ClN2O4/c14-9-7-8(16(17)18)5-6-11(9)19-13-15-10-3-1-2-4-12(10)20-13/h1-7H |
InChI Key |
KYDJYXQPPFBHTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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